1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine
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Overview
Description
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an ethanamine moiety.
Preparation Methods
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methoxyethanol.
Reaction Conditions: The piperidine is first reacted with 2-methoxyethanol under basic conditions to introduce the methoxyethyl group. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Ethanamine Moiety: The intermediate product is then subjected to reductive amination with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a phenylethyl group instead of a methoxyethyl group, which may result in different biological activities and applications.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: The presence of a cyclopropylcarbonyl group introduces unique steric and electronic properties.
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine: This compound contains an oxadiazole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine |
InChI |
InChI=1S/C10H22N2O/c1-9(11)10-4-3-5-12(8-10)6-7-13-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
FONBDIUFZYWWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)CCOC)N |
Origin of Product |
United States |
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